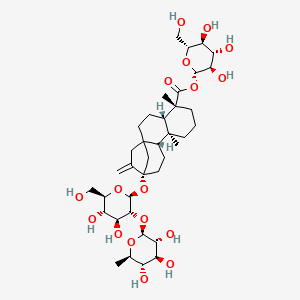

Stevioside D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H60O17 |

|---|---|

Molecular Weight |

788.9 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32+,33+,35-,36-,37?,38+/m1/s1 |

InChI Key |

CANAPGLEBDTCAF-ZWUCQZHCSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CC[C@H]5[C@@]6(CCC[C@@]([C@H]6CCC5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Stevioside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stevioside D is a minor steviol (B1681142) glycoside found in the leaves of Stevia rebaudiana Bertoni. As a member of the steviol glycoside family, it shares the common diterpenoid aglycone, steviol, connected to glucose moieties. While less abundant than major components like Stevioside and Rebaudioside A, understanding the basic chemical properties of this compound is crucial for its potential applications in various fields, including pharmacology and food science. This guide provides a comprehensive overview of the fundamental chemical characteristics of this compound, including its molecular structure, physicochemical properties, and metabolic fate. Detailed experimental protocols and analytical methodologies are also presented to facilitate further research and development.

Chemical Identity and Structure

This compound is a diterpene glycoside. Its chemical structure consists of a central steviol aglycone linked to a branched glucose chain.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 1310055-59-4 |

| Molecular Formula | C₃₈H₆₀O₁₇ |

| Molecular Weight | 788.88 g/mol |

| Physical Description | Powder |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application. While specific experimental data for this compound is limited, some properties can be inferred from data on other steviol glycosides and general chemical principles.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Melting Point | Data not available | |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Pyridine, Methanol, Ethanol. Limited solubility in water. | General for minor steviol glycosides. |

| Stability | Generally stable under normal food processing and storage conditions. Stability is pH and temperature-dependent, with increased degradation under highly acidic conditions and elevated temperatures.[1][2][3][4] | Inferred from studies on steviol glycosides. |

Experimental Protocols

Extraction and Purification of this compound from Stevia rebaudiana

The isolation of minor steviol glycosides like this compound from the complex mixture present in Stevia leaves requires multi-step chromatographic techniques.

Experimental Workflow: Extraction and Purification of this compound

Methodology:

-

Extraction: Dried and powdered leaves of Stevia rebaudiana are subjected to hot water extraction.[5]

-

Initial Purification: The resulting aqueous extract is filtered or centrifuged to remove solid debris.

-

Column Chromatography: The crude extract is passed through a series of adsorption and ion-exchange resins (e.g., Amberlite resins) to separate the steviol glycosides from other plant constituents.

-

Fractionation: Elution with a gradient of solvents (e.g., water-ethanol mixtures) allows for the collection of fractions enriched with minor glycosides.

-

Preparative High-Performance Liquid Chromatography (HPLC): The enriched fractions are further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase to isolate pure this compound.

Analytical Quantification of this compound

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the standard method for the identification and quantification of steviol glycosides.

Experimental Workflow: HPLC Analysis of this compound

Methodology:

A validated HPLC-UV method can be employed for the quantification of this compound in various matrices.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a slightly acidic aqueous buffer (e.g., 10 mmol/L sodium phosphate (B84403) buffer, pH 2.6).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 210 nm.

-

-

Standard Preparation: A stock solution of pure this compound is prepared and serially diluted to create a calibration curve.

-

Sample Preparation: The sample containing this compound is extracted with a suitable solvent, filtered, and diluted to fall within the range of the calibration curve.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Metabolism

The metabolic fate of all steviol glycosides, including minor ones like this compound, is well-established and follows a common pathway.

Signaling Pathway: Metabolism of Steviol Glycosides

Upon oral ingestion, this compound is not absorbed in the upper gastrointestinal tract. It travels to the colon, where the gut microbiota hydrolyze the glycosidic bonds, releasing the aglycone, steviol. Steviol is then absorbed into the bloodstream, metabolized in the liver to steviol glucuronide, and subsequently excreted in the urine. This metabolic pathway is common to all steviol glycosides, and therefore, the extensive safety data available for major steviol glycosides like Stevioside and Rebaudioside A is considered applicable to this compound.

Spectroscopic Data

-

Mass Spectrometry (MS): In negative ion mode ESI-MS/MS, the fragmentation of steviol glycosides typically involves the sequential loss of glucose units (162 Da). The fragmentation pattern can help in elucidating the structure of the sugar moieties attached to the steviol core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of steviol glycosides. The chemical shifts of the protons and carbons in the steviol backbone and the sugar residues provide information about their connectivity and stereochemistry.

Conclusion

This compound, a minor steviol glycoside, possesses a chemical profile that aligns with other members of its family. Its metabolism to steviol is a key aspect of its biological fate. While specific quantitative data on some of its physicochemical properties are still limited, the established analytical methods for steviol glycosides can be readily applied to its study. Further research to fully characterize the properties of this compound will be valuable for its potential use in various applications.

References

Stevioside D: A Technical Guide to its Natural Occurrence, Concentration, and Analysis in Stevia rebaudiana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Stevioside (B1681144) D, a minor steviol (B1681142) glycoside found in the leaves of Stevia rebaudiana. While present in lower concentrations compared to major glycosides like Stevioside and Rebaudioside A, Stevioside D is of increasing interest due to its unique taste profile and potential applications in the food and pharmaceutical industries. This document details its natural occurrence, concentration levels, biosynthetic pathway, and the analytical methodologies used for its quantification.

Natural Occurrence and Concentration of this compound

This compound is a naturally occurring sweet compound found in the leaves of Stevia rebaudiana Bertoni. It is a diterpene glycoside, sharing the same steviol backbone as other steviol glycosides. However, it is considered a minor glycoside, consistently found in significantly lower concentrations than the more abundant Stevioside and Rebaudioside A.[1][2] The concentration of this compound, along with other steviol glycosides, can be influenced by factors such as the specific cultivar of the stevia plant, growing conditions, and harvesting time.[1]

Table 1: Concentration of Major and Minor Steviol Glycosides in Stevia rebaudiana Leaves (% of Dry Leaf Weight)

| Steviol Glycoside | Concentration Range (% of Dry Weight) | References |

| Stevioside | 5 - 15 | [3][4] |

| Rebaudioside A | 2 - 6 | [3][4] |

| Rebaudioside C | 1 - 2 | [3][4] |

| Dulcoside A | 0.4 - 0.7 | [3][5] |

| This compound | ~0.2 - 2 | [4][6][7] |

| Rebaudioside B | Variable (often a byproduct of extraction) | [6] |

| Rebaudioside E | ~0.2 | [4] |

| Rebaudioside F | ~0.2 | [4] |

| Steviolbioside | ~0.1 | [4] |

Note: The concentrations are approximate and can vary significantly between different Stevia cultivars and under different cultivation conditions.

Biosynthesis of Steviol Glycosides

The biosynthesis of this compound is part of the larger steviol glycoside pathway within the stevia plant. This complex process begins with the synthesis of the diterpenoid precursor geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of enzymatic steps to form the steviol aglycone. Subsequently, a cascade of glycosylation reactions, catalyzed by various UDP-glycosyltransferases (UGTs), attaches glucose and other sugar moieties to the steviol backbone, creating the diverse range of steviol glycosides.[4] The biosynthesis of Rebaudioside D, a closely related compound, involves a two-step glycosylation of stevioside.[8]

Caption: Biosynthetic pathway of major steviol glycosides, including this compound.

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound requires sophisticated analytical techniques due to its low concentration and the presence of structurally similar compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are the most common methods employed.[9][10][11][12]

Sample Preparation: Extraction of Steviol Glycosides

-

Drying and Grinding: Harvested Stevia rebaudiana leaves are dried at a controlled temperature (e.g., 55°C for 2 hours) to a constant weight and then finely ground to a uniform powder to increase the surface area for extraction.[5]

-

Solvent Extraction: The powdered leaf material is extracted with a suitable solvent. A common method involves using deionized water or a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[5][9] The extraction is typically performed with agitation for a specified period (e.g., 10 minutes).[9]

-

Clarification: The crude extract is centrifuged (e.g., at 1000 x g for 2 minutes) to remove solid plant material.[9] The resulting supernatant is then filtered through a syringe filter (e.g., 0.45 µm) prior to chromatographic analysis.

UHPLC-MS/MS Method for this compound Quantification

This method provides high sensitivity and selectivity for the quantification of minor steviol glycosides.

-

Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[10]

-

Column: A reversed-phase C18 column (e.g., Accucore RP-MS, 100 x 2.1 mm, 2.6 µm particle size) is commonly used for the separation of steviol glycosides.[10]

-

Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:

-

Solvent A: Water with an additive like 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer.

-

Solvent B: Acetonitrile with the same additive. The gradient program is optimized to achieve baseline separation of all target analytes.

-

-

Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for example, 30°C.[10]

-

Injection Volume: A small injection volume, typically 5 µL, is used.[10]

-

MS/MS Detection: The mass spectrometer is operated in negative ESI mode. Multiple Reaction Monitoring (MRM) is used for quantification, which involves selecting a specific precursor ion for this compound and monitoring its characteristic product ions. This provides high specificity and reduces matrix interference.

Table 2: Example UHPLC Gradient Program

| Time (min) | % Solvent A (Water + additive) | % Solvent B (Acetonitrile + additive) |

| 0.0 | 80 | 20 |

| 10.0 | 60 | 40 |

| 15.0 | 40 | 60 |

| 20.0 | 20 | 80 |

| 22.0 | 20 | 80 |

| 22.1 | 80 | 20 |

| 25.0 | 80 | 20 |

Note: This is an exemplary gradient and should be optimized for the specific column and instrument used.

Experimental Workflow

The overall process for the analysis of this compound in stevia leaves involves a series of sequential steps from sample collection to data analysis.

Caption: Experimental workflow for the analysis of this compound in stevia leaves.

Conclusion

This compound, while a minor component of the steviol glycoside profile in Stevia rebaudiana, holds potential for the development of novel sweeteners and other applications. Its low natural abundance necessitates the use of highly sensitive and specific analytical methods, such as UHPLC-MS/MS, for accurate quantification. Further research into cultivation and extraction techniques may lead to methods for enriching this compound content, thereby facilitating its broader use in various industries. This guide provides a foundational understanding for researchers and professionals working with this promising natural compound.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. WO2018071744A1 - Biosynthetic production of steviol glycosides and processes therefore - Google Patents [patents.google.com]

- 7. Phytochemical Characterization of Stevia rebaudiana [opus.constructor.university]

- 8. Production of rebaudioside D from stevioside using a UGTSL2 Asn358Phe mutant in a multi‐enzyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]

- 12. researchgate.net [researchgate.net]

Unveiling the Architecture of Rebaudioside D: A Technical Guide to its Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside D (Reb D) is a minor steviol (B1681142) glycoside found in the leaves of the Stevia rebaudiana Bertoni plant.[1][2] While present in smaller quantities than the major glycosides like Stevioside and Rebaudioside A, Reb D has garnered significant interest for its superior taste profile, exhibiting a clean, sugar-like sweetness with significantly less bitterness and aftertaste.[3][4] This makes it a highly sought-after natural, non-caloric sweetener for the food, beverage, and pharmaceutical industries.

This technical guide provides an in-depth exploration of the molecular structure and stereochemistry of Rebaudioside D. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this complex molecule. It should be noted that while the term "Stevioside D" is sometimes used colloquially, the scientifically recognized and documented name for this compound is Rebaudioside D.

Molecular Structure

Rebaudioside D is a complex diterpene glycoside. Its structure is composed of a central aglycone core, steviol, to which five glucose (β-D-glucopyranosyl) units are attached through glycosidic bonds.

The core, steviol , is an ent-kaurane diterpenoid. The glycosidic linkages occur at two positions on the steviol backbone:

-

The C-13 hydroxyl group is attached to a branched chain of three glucose units.

-

The C-19 carboxyl group forms an ester linkage with a chain of two glucose units.

The complete chemical structure of Rebaudioside D is 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-ent-kaur-16-en-19-oic acid-(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl) ester.[5]

Stereochemistry

The stereochemistry of Rebaudioside D is critical to its structure and function, particularly its interaction with taste receptors. The molecule contains numerous chiral centers within the steviol backbone and the glucose units.

-

Steviol Core: The aglycone is an ent-kaurane, which defines the specific stereoconfiguration of the tetracyclic diterpenoid structure.

-

Glycosidic Linkages: All five glucose units are in the β-anomeric configuration . This is a key feature of naturally occurring steviol glycosides. The specific linkages are:

-

At C-13 of steviol: A β-D-glucopyranosyl unit is attached. This glucose is further substituted at its C-2 and C-3 positions with two other β-D-glucopyranosyl units.

-

At C-19 of steviol: A β-D-glucopyranosyl unit is attached via an ester bond. This glucose is further substituted at its C-2 position with another β-D-glucopyranosyl unit.

-

The precise spatial arrangement of these sugar moieties is responsible for the high-potency sweetness and favorable taste profile of Rebaudioside D.

Quantitative Data Summary

The following table summarizes key quantitative data for Rebaudioside D.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₀H₈₀O₂₈ | [5][6] |

| Molecular Weight | 1129.2 g/mol | [5] |

| CAS Number | 63279-13-0 | [5] |

| Appearance | White powder | [7] |

| Sweetness vs. Sucrose | ~225-250 times | [8] |

Experimental Protocols

The structural elucidation and purification of Rebaudioside D rely on a combination of chromatographic and spectroscopic techniques.

Isolation and Purification Protocol

The isolation of Reb D from the complex mixture of glycosides in Stevia leaf extract is typically achieved through multi-step chromatography.[9][10]

-

Initial Extraction: Dried and powdered Stevia leaves are subjected to hot water or aqueous-organic solvent (e.g., ethanol (B145695), methanol) extraction.[9][10]

-

Clarification: The crude extract is clarified using techniques like flocculation, coagulation, or membrane filtration to remove pigments, proteins, and other macromolecules.[9]

-

Chromatographic Separation: The clarified extract undergoes several rounds of chromatography.

-

Adsorption Resin Chromatography: The extract is passed through a macroporous adsorption resin column to capture the steviol glycosides, which are then eluted with an organic solvent like ethanol or methanol (B129727).

-

Ion-Exchange Chromatography: Cation and anion exchange resins are used to remove ionic impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual glycosides is achieved using preparative HPLC, often with amino- or C18-bonded silica (B1680970) columns and a mobile phase of acetonitrile (B52724) and water.[11][12]

-

-

Crystallization: The purified Reb D fraction is concentrated and crystallized, typically from an aqueous ethanol or methanol solution, to yield a high-purity white powder.[9]

Structural Elucidation Protocol

The definitive structure and stereochemistry of Rebaudioside D are determined using a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[11][13]

-

High-Resolution Mass Spectrometry (HRMS): ESI-TOF-MS (Electrospray Ionization Time-of-Flight Mass Spectrometry) is used to determine the exact molecular formula from the precise mass-to-charge ratio (m/z) of the molecular ion.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to establish the connectivity and stereochemistry.

-

¹H NMR: Identifies all proton signals, including the characteristic anomeric protons of the β-glucose units (typically appearing as doublets with a large coupling constant, J ≈ 7-8 Hz) and the olefinic protons of the steviol core.[11][13]

-

¹³C NMR: Identifies all carbon signals, providing information on the types of carbons present (methyl, methylene, methine, quaternary).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within each sugar unit and the steviol core.[7][13]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.[11][13]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for determining the glycosidic linkages by observing correlations between anomeric protons of the sugar units and the carbons of the steviol aglycone or other sugar units.[7][13]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps confirm the stereochemistry and the β-configuration of the glycosidic bonds.[7][13]

-

-

The collective interpretation of these data allows for the unambiguous assignment of the complete structure and stereochemistry of Rebaudioside D.

References

- 1. ijair.org [ijair.org]

- 2. Steviol glycoside - Wikipedia [en.wikipedia.org]

- 3. Facts about Stevia: true or false? Read all about the sweetener from Stevia [steviala.eu]

- 4. Understanding the Rebaudioside D market: A sweet solution for sugar reduction [glstevia.com]

- 5. Rebaudioside D | C50H80O28 | CID 71773169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pyureorganic.com [pyureorganic.com]

- 9. academic.oup.com [academic.oup.com]

- 10. WO2016023103A1 - Methods of extraction and purification from stevia reba udiana of compositions with enhanced rebaudioside-m content, uses of said composition and natural sweetener compositions with said composition - Google Patents [patents.google.com]

- 11. Highly efficient production of rebaudioside D enabled by structure-guided engineering of bacterial glycosyltransferase YojK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

The Solubility Profile of Stevioside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevioside D, also known as Rebaudioside D (Reb D), is a steviol (B1681142) glycoside found in the leaves of the Stevia rebaudiana Bertoni plant.[1][2] It is gaining significant attention in the food, beverage, and pharmaceutical industries due to its favorable taste profile, which is described as being closer to sucrose (B13894) with less bitterness and aftertaste compared to other steviol glycosides like Rebaudioside A.[1][3] However, the commercial application of Rebaudioside D is significantly hampered by its low aqueous solubility.[1][2][4] This technical guide provides an in-depth overview of the solubility profile of this compound in various solvents, details experimental protocols for solubility determination and enhancement, and presents logical workflows for formulation development.

Core Concepts: Understanding this compound Solubility

The solubility of this compound is influenced by several factors, including its molecular structure, the solvent system, temperature, and the physical form of the solid material (crystalline vs. amorphous). Crystalline Rebaudioside D, in particular, exhibits very low solubility in water at room temperature, typically in the range of 0.05% to 0.1% (w/v).[4][5] This limited solubility poses a significant challenge for its incorporation into aqueous formulations, especially for concentrated syrups used in the beverage industry.[1][6]

Several strategies have been developed to enhance the aqueous solubility of Rebaudioside D. These include:

-

Temperature Elevation: Heating significantly increases the solubility of Rebaudioside D in water and aqueous ethanol (B145695) solutions.[4][7]

-

Solvent Mixtures: The use of co-solvents, particularly aqueous ethanol mixtures, can improve solubility.[4]

-

Formation of Amorphous Solids: Converting the crystalline form of Rebaudioside D to an amorphous state, often through processes like spray drying, can lead to a significant increase in solubility.[4]

-

Polymorphism: Different crystalline forms (polymorphs) of Rebaudioside D can exhibit different solubility profiles.[1][2]

-

Co-solutes and Enhancers: The addition of other substances, such as other steviol glycosides (e.g., Stevioside), polyols (e.g., erythritol), organic acids, or cyclodextrins, can enhance solubility through various mechanisms like crystal structure disruption or the formation of inclusion complexes.[1][5][8][9]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in different solvent systems. It is important to note that values can vary depending on the specific experimental conditions, such as the purity of the Rebaudioside D, the method of measurement, and the solid-state form.

Table 1: Solubility of Rebaudioside D in Aqueous Solutions

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | Room Temperature | ~600 mg/L | [2][6] |

| Water | Room Temperature | 0.05% (w/v) | [4] |

| Water | Room Temperature | <0.1-0.2% (w/v) | [5] |

| Water | 23 | 300 ppm (untreated) | [7] |

| Water | 23 | 1500 ppm (after heating & spray drying) | [7] |

| Water | 50 | Solution can be formed, but crystallizes upon cooling | [4] |

| Water | 100 | Solution can be formed, but crystallizes upon cooling | [4] |

Table 2: Solubility of Rebaudioside D in Organic and Mixed Solvents

| Solvent | Temperature (°C) | Solubility/Observations | Reference(s) |

| Aqueous Ethanol (e.g., 50% v/v) | 50 | Can dissolve up to 10-20% (w/v) | [4] |

| DMSO | Not Specified | 100 mg/mL (requires sonication) | [10] |

| DMSO:PBS (pH 7.2) (1:8) | Not Specified | ~0.11 mg/mL (when predissolved in DMSO) | [11] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | [10] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | [10] |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | [10] |

| Methanol | Not Specified | Used for desorption from resins | [12] |

| Ethanol | Not Specified | Used in purification and crystallization | [12] |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Equilibrium Method

This protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent.

-

Sample Preparation: Obtain highly purified Rebaudioside D (e.g., >95%).

-

Supersaturation: Add an excess amount of Rebaudioside D to a known volume of the desired solvent (e.g., deionized water) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath or magnetic stirrer is recommended.

-

Phase Separation: After equilibration, allow the suspension to settle or centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of Rebaudioside D in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 210 nm).

-

Calculation: The solubility is expressed as the concentration of Rebaudioside D in the saturated solution (e.g., in g/L or mg/mL).

Protocol 2: Enhancement of Aqueous Solubility by Heating and Spray Drying

This protocol describes a common method to produce a more soluble amorphous form of Rebaudioside D.[4][7]

-

Slurry Preparation: Prepare a slurry of Rebaudioside D in water. The concentration is typically kept below 3 wt%.[7]

-

Heating for Dissolution: Heat the slurry to a temperature above 70 °C (typically 80-100 °C) with continuous stirring until all the Rebaudioside D is completely dissolved, forming a clear solution.[7]

-

Optional: Addition of Enhancers: While maintaining the temperature above 70 °C, solubilizing enhancers such as other steviol glycosides, polyols, or organic acids can be added to the clear solution.[7]

-

Spray Drying: The hot, clear solution is then fed into a spray dryer. The inlet and outlet temperatures are optimized to ensure efficient drying and formation of an amorphous powder (e.g., inlet temperature of 175°C and outlet of 100°C).[4]

-

Product Collection and Analysis: The resulting amorphous powder is collected and its solubility in water at room temperature is determined using Protocol 1.

Visualizations

Logical Workflow for Solubility Enhancement

References

- 1. Development of Rebaudioside D Polymorphs with Improved Solubility [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. data.epo.org [data.epo.org]

- 4. EP2651960A2 - Highly soluble rebaudioside d - Google Patents [patents.google.com]

- 5. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of improved rebaudioside D solubility and the characteristics of an erythritol/rebaudioside D/fructose ternary complex [jstage.jst.go.jp]

- 7. US9060537B2 - Method for enhancing rebaudioside D solubility in water - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. xray.greyb.com [xray.greyb.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. US20110092684A1 - High-Purity Rebaudioside D - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal and pH Stability of Steviol Glycosides

A Note on "Stevioside D": Extensive literature searches for "this compound" did not yield specific stability studies. It is possible that this is a less common name or a typo for another steviol (B1681142) glycoside. The most studied steviol glycosides are Stevioside and Rebaudioside A. Among the minor glycosides, Rebaudioside D and Rebaudioside M have garnered research interest. This guide will therefore focus on the stability of the well-documented steviol glycosides, including Stevioside, Rebaudioside A, and Rebaudioside D, to provide a comprehensive understanding of their stability profiles, which are anticipated to be comparable.

This technical guide provides a detailed overview of the thermal and pH stability of key steviol glycosides. It is intended for researchers, scientists, and professionals in drug development and the food and beverage industries who are utilizing or investigating these natural, non-caloric sweeteners.

Data Presentation: Quantitative Stability Data

The stability of steviol glycosides is crucial for their application in various products that may undergo processing and storage under different temperature and pH conditions. The following tables summarize the quantitative data from various stability studies.

Thermal Stability

Steviol glycosides generally exhibit good thermal stability, a key attribute for their use in cooked and baked goods.

| Steviol Glycoside | Temperature (°C) | Duration | Conditions | Degradation (%) | Reference |

| Stevioside | up to 120 | 1 hour | Solid form | Good stability | [1] |

| Stevioside | > 140 | 1 hour | Solid form | Forced decomposition | [1] |

| Stevioside | 200 | 1 hour | Solid form | Total decomposition | [1] |

| Stevioside | 105 | 48 hours | Dry heating | 91 | [2] |

| Stevioside | 80 | 8 hours | Distilled water | 25 | [2] |

| Stevioside | 60 | 2 hours | Aqueous solution (pH 2-10) | No degradation | |

| Stevioside | 80 | 2 hours | Aqueous solution (pH 2 and 10) | Slight losses (up to 5%) | |

| Rebaudioside A | 80 | 72 hours | Soft drinks | Less degradation than Stevioside | |

| Rebaudioside A | 100 | 48 hours | Aqueous solution (6.5 mg/mL) | 32 | |

| Rebaudioside D | - | - | - | Poor water solubility noted, thermal stability data limited |

pH Stability

The stability of steviol glycosides across a range of pH values is critical for their application in acidic beverages and other food products.

| Steviol Glycoside | pH | Temperature (°C) | Duration | Conditions | Degradation (%) | Reference |

| Stevioside | 2.0 - 10.0 | - | - | Aqueous solution | Stable | |

| Stevioside | 1.0 | - | - | Aqueous solution | Degraded | |

| Stevioside | 1.0 | 80 | 2 hours | Aqueous solution | Total decomposition | |

| Stevioside | 2.0 | 80 | 72 hours | Aqueous solution | Complete degradation | |

| Stevioside | 3.0 | 80 | 72 hours | Aqueous solution | 35 - 55% | |

| Stevioside | 2.0 - 6.5 | 50 | 72 hours | Aqueous solution | Good stability | |

| Stevioside | - | 80 | 8 hours | 0.1 M HCl | 81 | |

| Stevioside | - | 80 | 8 hours | 0.1 M NaOH | Total degradation | |

| Stevioside | - | 80 | 8 hours | Citric acid solution | 86 | |

| Stevioside | - | 80 | 8 hours | Phosphoric acid solution | 98 | |

| Rebaudioside A | 3.0 | < 30 | 6 months | Citrate (B86180) & Phosphate (B84403) buffer | < 6% | |

| Rebaudioside A | 7.0 | 30 | 6 months | Phosphate buffer | up to 25% | |

| Rebaudioside A | 7.0 | 30 | 6 months | Citrate buffer | < 5% | |

| Rebaudioside A | 2.4 - 3.5 | 80 | - | Soft drinks | Degradation increases as pH decreases | |

| Rebaudioside M | 2.0 | 80 | 24 hours | 0.1 M Phosphoric acid | Yielded three minor degradation products | |

| Rebaudioside M | 2.8 - 4.2 | 5 - 40 | 26 weeks | Mock beverage | Stable |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are outlines of typical experimental protocols.

Thermal Stability Testing (Solid State)

-

Sample Preparation: A precise weight (e.g., 50 mg) of the solid steviol glycoside is placed in a sealed glass vial.

-

Incubation: The vials are incubated in an oven at a range of temperatures (e.g., 40 to 200 °C) for a specified duration (e.g., 1 hour).

-

Analysis: After incubation, the samples are cooled, dissolved in a suitable solvent (e.g., distilled water), and analyzed for the remaining concentration of the parent compound and the presence of degradation products, typically using High-Performance Liquid Chromatography (HPLC).

pH Stability Testing (Aqueous Solution)

-

Solution Preparation: Stock solutions of the steviol glycoside (e.g., 0.5 g/L) are prepared in aqueous solutions of varying pH. The pH is adjusted using appropriate buffer systems (e.g., citrate or phosphate buffers) or acids (e.g., HCl, phosphoric acid).

-

Incubation: The solutions are stored in sealed containers at various temperatures (e.g., 20, 30, 40, 50, 80 °C) for different time periods (e.g., 24, 48, 72 hours, up to 9 months).

-

Sampling and Analysis: At predetermined time intervals, aliquots are withdrawn, neutralized if necessary, and analyzed by HPLC to quantify the remaining steviol glycoside and identify degradation products.

Analytical Methodology: HPLC and LC-MS

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying steviol glycosides and their degradation products.

-

Column: A C18 or an amino (NH2) analytical column is commonly used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is often employed.

-

Detector: A Diode Array Detector (DAD) or UV detector set at a wavelength of around 210 nm is used for detection.

-

-

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS): This technique is used to identify the chemical structures of the degradation products. It provides mass-to-charge ratio information, which helps in elucidating the molecular weights and fragmentation patterns of the resulting compounds.

Mandatory Visualization

Degradation Pathway of Stevioside

The degradation of stevioside, particularly under acidic conditions, involves the hydrolysis of its glycosidic bonds. The following diagram illustrates the stepwise loss of glucose units.

Caption: Degradation pathway of Stevioside through hydrolysis.

Experimental Workflow for Stability Studies

The logical flow of a typical stability study for a steviol glycoside is depicted below.

References

Stevioside D: A Technical Guide to Sweetness Intensity and Sensory Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevioside D, a minor steviol (B1681142) glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, is gaining significant interest as a high-intensity sweetener with a favorable taste profile. As the food and pharmaceutical industries continue to seek sugar alternatives with improved sensory characteristics, a thorough understanding of the sweetness intensity and comprehensive sensory profile of molecules like this compound is paramount. This technical guide provides an in-depth analysis of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing the underlying biological pathways of sweet taste perception.

Sweetness Intensity and Potency

In a notable study, a 0.1% (w/v) solution of this compound was evaluated by a consumer panel.[2][3] The in-mouth sweetness of this solution was found to be not significantly different from a 14% (w/v) sucrose (B13894) solution, indicating a high level of sweetness at this concentration.[2][3]

Table 1: Quantitative Sweetness and Bitterness Profile of this compound (0.1% w/v) Compared to Sucrose (14% w/v) [2][3]

| Attribute | This compound (0.1% w/v) | Sucrose (14% w/v) |

| In-Mouth Sweetness | Not significantly different from sucrose | - |

| Immediate Sweetness (5s after expectorating) | Data not available in direct comparison | - |

| Lingering Sweetness (1 min after expectorating) | Higher than sucrose (not statistically significant) | - |

| In-Mouth Bitterness | ~1 on a 15-cm line scale | ~1 on a 15-cm line scale |

| Immediate Bitterness (5s after expectorating) | Perceived as more bitter than sucrose (p < 0.05) | - |

Data synthesized from a consumer panel study (n=126) using a 15-cm line scale for intensity ratings.[2][3]

Sensory Profile

The sensory profile of a high-intensity sweetener extends beyond its sweetness. Attributes such as off-tastes, aftertastes, and the temporal profile (onset and duration of sweetness) are critical for consumer acceptance and formulation success. This compound is generally characterized as having a cleaner taste profile with less bitterness compared to more abundant steviol glycosides like Stevioside and Rebaudioside A.[4]

Flavor and Off-Tastes

A Check-All-That-Apply (CATA) analysis from a consumer panel provides qualitative insights into the sensory attributes associated with a 0.1% (w/v) this compound solution compared to a 14% (w/v) sucrose solution.

Table 2: Check-All-That-Apply (CATA) Sensory Attributes for this compound (0.1% w/v) and Sucrose (14% w/v) [2][5]

| Attribute | This compound (0.1% w/v) | Sucrose (14% w/v) |

| Artificial | ✓ | |

| Bitter | ||

| Chemical | ||

| Honey | ✓ | |

| Licorice | ||

| Metallic | ||

| Minty | ||

| Pleasant | ✓ | ✓ |

| Pungent | ||

| Spicy | ||

| Sweet | ✓ | ✓ |

| Tangy | ||

| Tart | ||

| Tingling | ||

| Vanilla | ✓ |

Attributes selected by a significant portion of the consumer panel are marked with ✓. Data is illustrative of the findings from the cited study.[2][5]

The CATA results suggest that while this compound is perceived as pleasant and sweet, it is also associated with an "artificial" character, a common descriptor for high-intensity sweeteners.[2][5] Notably, it is not significantly associated with negative attributes like bitterness, chemical, or metallic tastes at this concentration.[2][5]

Temporal Profile

The temporal profile, which includes the onset and duration of sweetness and any aftertastes, is a crucial aspect of a sweetener's sensory performance. Compared to other steviol glycosides, this compound is reported to have a faster onset of sweetness and a quicker decay of aftertaste.[4] One study noted that a 0.1% (w/v) solution of this compound exhibited a higher, though not statistically significant, lingering sweetness at one minute after expectoration compared to a 14% (w/v) sucrose solution.[2]

Experimental Protocols

A comprehensive understanding of the sensory properties of this compound relies on robust and well-defined experimental methodologies. Below are detailed descriptions of common protocols used in the sensory evaluation of high-intensity sweeteners.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.

Objective: To obtain a complete sensory profile of the sweetener, including aroma, flavor, aftertaste, and mouthfeel.

Panelists: A panel of 8-12 individuals is selected based on their sensory acuity, ability to describe sensations, and commitment. Panelists undergo extensive training (typically 20-40 hours) to develop a common language and rating scale for the sensory attributes of sweeteners.

Procedure:

-

Term Generation: In initial sessions, panelists are presented with a variety of sweeteners (including sucrose and different steviol glycosides) to generate a comprehensive list of descriptive terms for aroma, flavor, and mouthfeel attributes.

-

Term Refinement and Definition: The panel, led by a panel leader, discusses and refines the list of terms, creating clear and concise definitions for each attribute. Reference standards are developed for each attribute to anchor the rating scale.

-

Intensity Rating: Panelists individually evaluate the sweetener solutions, which are presented in a randomized and blind manner. They rate the intensity of each attribute on a continuous scale (e.g., a 15-cm line scale anchored with "not at all" to "extremely").

-

Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in sensory attributes between samples.

Time-Intensity (T-I) Analysis

Time-Intensity analysis is used to measure the intensity of a specific sensory attribute over time.

Objective: To characterize the temporal profile of sweetness and any off-tastes (e.g., bitterness, metallic aftertaste).

Procedure:

-

Panelist Training: Panelists are trained to use the T-I software and to continuously rate the intensity of a single attribute over a defined period.

-

Sample Evaluation: Panelists take a specific volume of the sample into their mouth, start the data collection software, and immediately begin rating the intensity of the target attribute (e.g., sweetness) by moving a cursor along a scale on the screen.

-

Data Collection: The intensity is recorded at regular intervals (e.g., every second) for a predetermined duration (e.g., 60-120 seconds). The protocol may include expectoration at a specific time point.

-

Data Analysis: The data from all panelists are averaged to generate a time-intensity curve for each sample. Key parameters are extracted from the curves, including:

-

Imax: Maximum intensity.

-

Tmax: Time to reach maximum intensity.

-

Dur: Total duration of the sensation.

-

AUC: Area under the curve.

-

Check-All-That-Apply (CATA)

CATA is a rapid sensory profiling method that uses a list of descriptive terms.

Objective: To obtain a qualitative sensory profile of the sweetener from a large number of consumers.

Procedure:

-

Term Selection: A list of relevant sensory attributes is compiled based on literature, expert opinion, or preliminary consumer studies.

-

Sample Evaluation: Participants are presented with the sweetener solution and the list of attributes. They are instructed to select all the terms that they consider appropriate to describe the sample.

-

Data Analysis: The frequency of selection for each term is counted for each sample. Statistical methods like Cochran's Q test are used to identify significant differences in the frequency of attribute selection between samples. Correspondence analysis can be used to visualize the relationships between the samples and their sensory attributes.

Signaling Pathways

The perception of sweet taste is initiated by the interaction of sweet-tasting molecules with specific G-protein coupled receptors (GPCRs) located on the surface of taste receptor cells in the taste buds.

Caption: Sweet Taste Signaling Pathway

Caption: Sensory Evaluation Workflow

Conclusion

This compound presents a promising profile as a high-intensity sweetener, characterized by its high sweetness potency and a cleaner taste profile with reduced bitterness compared to other major steviol glycosides. The available quantitative and qualitative sensory data indicate a profile that, while still perceivably "artificial" to some consumers, is closer to the sensory experience of sucrose. The detailed experimental protocols outlined provide a framework for the robust and reproducible sensory evaluation of this compound and other novel sweeteners. Further research to establish a comprehensive concentration-response curve for its sweetness and other sensory attributes will be invaluable for its application in the food, beverage, and pharmaceutical industries. A deeper understanding of its temporal profile and interactions with other ingredients will further enable its effective use in product formulation.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Stevioside D in Stevia rebaudiana

Audience: Researchers, scientists, and drug development professionals.

Abstract

Stevioside (B1681144) D, also known as Rebaudioside D, is a minor steviol (B1681142) glycoside found in the leaves of Stevia rebaudiana. It is highly sought after in the food and pharmaceutical industries for its superior sweetness profile and lack of bitter aftertaste compared to more abundant steviol glycosides like Stevioside and Rebaudioside A. This technical guide provides a comprehensive overview of the biosynthetic pathway of Stevioside D, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for its study. The guide is intended for researchers and professionals seeking a deeper understanding of the molecular machinery responsible for the synthesis of this high-value natural sweetener.

Introduction

Stevia rebaudiana Bertoni produces a variety of diterpenoid glycosides, collectively known as steviol glycosides, which are responsible for the characteristic sweetness of its leaves[1]. These compounds are all derivatives of a common aglycone, steviol. The diversity of steviol glycosides arises from the number and arrangement of glucose, rhamnose, and xylose units attached to the steviol backbone[2]. This compound (Rebaudioside D) is a highly glucosylated steviol glycoside that exhibits a clean, sugar-like taste, making it a desirable target for natural sweetener development[3][4]. However, its concentration in Stevia leaves is very low, typically around 0.4% of the total dry weight, which makes its extraction and purification challenging and expensive[3][5][6]. Understanding its biosynthetic pathway is therefore crucial for developing alternative production strategies, such as metabolic engineering in microbial hosts or enzymatic bioconversion.

The Biosynthetic Pathway of Steviol

The biosynthesis of all steviol glycosides begins with the formation of the diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), through the methylerythritol 4-phosphate (MEP) pathway in the plastids. GGPP is then converted to the aglycone steviol in a series of enzymatic reactions that are shared with the gibberellin biosynthesis pathway up to the formation of ent-kaurenoic acid[4][7].

The key enzymes involved in the conversion of GGPP to steviol are:

-

ent-copalyl diphosphate (B83284) synthase (CPS): Catalyzes the cyclization of GGPP to ent-copalyl diphosphate.

-

ent-kaurene (B36324) synthase (KS): Converts ent-copalyl diphosphate to ent-kaurene[8].

-

ent-kaurene oxidase (KO): Oxidizes ent-kaurene to ent-kaurenoic acid[8].

-

ent-kaurenoic acid 13-hydroxylase (KAH): Hydroxylates ent-kaurenoic acid at the C-13 position to form steviol. This is the committed step that diverts the pathway towards steviol glycoside synthesis[8].

The Glycosylation Steps to this compound

Once steviol is synthesized, a series of glycosylation reactions, catalyzed by UDP-dependent glycosyltransferases (UGTs), occur in the cytoplasm to produce the various steviol glycosides. The biosynthesis of this compound proceeds through the major steviol glycoside, Rebaudioside A.

The currently understood pathway to this compound is as follows:

-

Steviol to Steviolmonoside: The C13 hydroxyl group of steviol is glycosylated by UGT85C2 to form steviolmonoside[9].

-

Steviolmonoside to Steviolbioside (B1681143): A second glucose molecule is added to the C13-glucose of steviolmonoside.

-

Steviolbioside to Stevioside: The C19 carboxyl group of steviolbioside is glucosylated by UGT74G1 to produce stevioside[9].

-

Stevioside to Rebaudioside A: A glucose molecule is added to the C13-bound glucose of stevioside, a reaction catalyzed by UGT76G1 [9][10].

-

Rebaudioside A to Rebaudioside D: The final step involves the addition of a glucose molecule to the C19-bound glucose of Rebaudioside A. This reaction is catalyzed by specific UGTs. While the native Stevia rebaudiana UGT for this step is a subject of ongoing research, several enzymes have been identified that can perform this conversion, including UGT91D2 from Stevia rebaudiana and UGTSL2 from Solanum lycopersicum (tomato)[5][11]. A multi-enzyme system using S. rebaudiana UGT76G1 and S. lycopersicum UGTSL2 has been shown to convert stevioside to Rebaudioside D[3][12].

Below is a diagram illustrating the biosynthetic pathway leading to this compound.

Caption: Biosynthetic pathway of this compound from steviol.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis and quantification of this compound.

Table 1: Concentration of Steviol Glycosides in Stevia rebaudiana Leaves

| Compound | Concentration (% of Dry Leaf Weight) | Reference |

| Stevioside | 4 - 13% | [1] |

| Rebaudioside A | 1 - 6% | [1] |

| Rebaudioside D | ~0.4% | [3][5][6] |

| Rebaudioside D | 0.43 - 0.46 g/100g | [13] |

Table 2: Enzymatic Synthesis and Engineered Production of Rebaudioside D

| System | Precursor | Product | Titer/Yield | Reference |

| Multi-enzyme system (UGT76G1, UGTSL2, StSUS1) | Stevioside (20 g/L) | Rebaudioside D | 14.4 g/L | [3][12] |

| Engineered E. coli (YojK-I241T/G327N-AtSuSy) | Rebaudioside A (19.32 g/L) | Rebaudioside D | 20.59 g/L (91.29% yield) | [11] |

| Engineered Yeast (S. cerevisiae) | Glucose | Rebaudiosides (A, D, M) | 132.7 mg/L | [14] |

| Enzymatic Conversion (UGTSL2) | Rebaudioside A (20 g/L) | Rebaudioside D | 17.4 g/L (74.6% yield) | [6] |

Table 3: Gene Expression Data for UGTs Involved in Steviol Glycoside Biosynthesis

| Gene | Condition | Relative Expression Level | Reference |

| UGT76G1 | 20 g/L mannitol (B672) | Highest expression | [15] |

| UGT74G1 | 50 g/L mannitol | Highest expression | [15] |

| UGT76G1 | High far-red light | 92.9 times higher than control | [8] |

| UGT85C2 | High far-red light | 5.7 times higher than control | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Protocol for Quantification of Rebaudioside D using HPLC

This protocol is adapted from a validated method for the determination of Rebaudioside D in Stevia rebaudiana leaves[13][16].

5.1.1. Materials and Reagents

-

Stevia rebaudiana dried leaf powder

-

Rebaudioside D standard (≥95% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Sodium phosphate (B84403) monobasic (analytical grade)

-

Phosphoric acid (analytical grade)

-

Deionized water

-

C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[13][16]

-

HPLC system with UV detector

5.1.2. Preparation of Mobile Phase

-

Prepare a 10 mmol/L sodium phosphate buffer.

-

Adjust the pH of the buffer to 2.6 with phosphoric acid[13][16].

-

The mobile phase is a mixture of acetonitrile and the sodium phosphate buffer in a 32:68 (v/v) ratio[13][16].

-

Degas the mobile phase before use.

5.1.3. Preparation of Standard Solutions

-

Prepare a stock solution of Rebaudioside D (e.g., 1 mg/mL) in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 25 to 150 µg/mL to construct a calibration curve[16].

5.1.4. Sample Preparation

-

Weigh 1 g of dried and powdered Stevia leaves.

-

Extract the steviol glycosides with 70% (w/w) ethanol (B145695) in an Erlenmeyer flask by shaking for 30 minutes in a 70 °C water bath[17].

-

Cool the extract and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered extract with the mobile phase to a suitable concentration for HPLC analysis.

5.1.5. HPLC Analysis

-

Set the HPLC system parameters:

-

Inject the standard solutions and the sample extract into the HPLC system.

-

Identify the Rebaudioside D peak in the sample chromatogram by comparing its retention time with that of the standard (reported retention time is approximately 3.47 min under these conditions)[13][16].

-

Quantify the amount of Rebaudioside D in the sample using the calibration curve generated from the standard solutions.

Protocol for In Vitro UGT Enzyme Assay

This protocol provides a general framework for assaying the activity of UGTs involved in this compound synthesis, adapted from methods for other UGTs[18][19][20].

5.2.1. Materials and Reagents

-

Recombinant UGT enzyme (e.g., UGT91D2 or UGTSL2) expressed and purified from E. coli or yeast.

-

Substrate (Rebaudioside A)

-

Co-substrate (UDP-glucose)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 3 mM MgCl₂)[18]

-

Stopping solution (e.g., equal volume of water-saturated 1-butanol (B46404) or ice-cold methanol)[20]

-

HPLC system for product analysis

5.2.2. Enzyme Reaction

-

Prepare a reaction mixture containing the reaction buffer, Rebaudioside A (e.g., 0.3 mM), and UDP-glucose (e.g., 1 mM) in a microcentrifuge tube[20].

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) for 5 minutes.

-

Initiate the reaction by adding the purified recombinant UGT enzyme (e.g., 0.03-0.15 mg/mL)[20].

-

Incubate the reaction for a specific time period (e.g., 30 minutes to several hours), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stopping solution.

-

Include negative controls, such as a reaction without the enzyme or a reaction without the UDP-glucose.

5.2.3. Product Analysis

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC (as described in Protocol 5.1) to detect and quantify the formation of Rebaudioside D.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Visualization of Workflows

Experimental Workflow for UGT Activity Assay

The following diagram illustrates a typical workflow for determining the activity of a UGT enzyme.

Caption: Workflow for in vitro UGT enzyme activity assay.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Stevia rebaudiana is a complex process involving a series of enzymatic reactions, culminating in specific glycosylation steps catalyzed by UGTs. While significant progress has been made in identifying key enzymes and developing methods for quantification and in vitro synthesis, further research is needed to fully elucidate the native pathway in Stevia and to optimize production systems. The identification and characterization of novel UGTs with high specificity and efficiency for the conversion of Rebaudioside A to Rebaudioside D will be critical for the cost-effective production of this superior natural sweetener. The protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding and application of the this compound biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Produce Steviol Glycosides in Engineered Yeast | AIChE [proceedings.aiche.org]

- 3. Production of rebaudioside D from stevioside using a UGTSL2 Asn358Phe mutant in a multi‐enzyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of rebaudioside D, using glycosyltransferase UGTSL2 and in situ UDP-glucose regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Enhanced Heterologous Production of Glycosyltransferase UGT76G1 by Co-Expression of Endogenous prpD and malK in Escherichia coli and Its Transglycosylation Application in Production of Rebaudioside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Highly efficient production of rebaudioside D enabled by structure-guided engineering of bacterial glycosyltransferase YojK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production of rebaudioside D from stevioside using a UGTSL2 Asn358Phe mutant in a multi-enzyme system [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]

- 14. mdpi.com [mdpi.com]

- 15. Study of gene expression and steviol glycosides accumulation in Stevia rebaudiana Bertoni under various mannitol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scirp.org [scirp.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development of screening methods for functional characterization of UGTs from Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Hydrophobic recognition allows the glycosyltransferase UGT76G1 to catalyze its substrate in two orientations - PMC [pmc.ncbi.nlm.nih.gov]

Stevioside D: A Technical Deep Dive into a Minor Steviol Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevioside (B1681144) D is a minor steviol (B1681142) glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. While much of the commercial and scientific focus has been on the major glycosides, stevioside and rebaudioside A, the minor glycosides like Stevioside D are gaining interest for their unique taste profiles and potential therapeutic applications. This technical guide provides a comprehensive literature review and historical research on this compound, summarizing its chemical properties, known biological activities, and the methodologies used for its study. It is important to note that while extensive research exists for the broader family of steviol glycosides, specific quantitative data and dedicated studies on isolated this compound are limited. This guide will present the available information on closely related compounds, such as Rebaudioside D, to infer potential characteristics of this compound where direct data is unavailable.

Historical Perspective

The use of Stevia rebaudiana leaves as a natural sweetener by the Guaraní people of Paraguay and Brazil dates back centuries. The scientific discovery of the sweet compounds began in the early 20th century. French chemists M. Bridel and R. Lavielle are credited with the first isolation of stevioside in 1931. The complex mixture of sweet compounds in the stevia leaf includes a variety of steviol glycosides, of which this compound is a minor component. While the major glycosides were the initial focus of research and commercialization, advancements in analytical and purification techniques have allowed for the isolation and characterization of minor glycosides like this compound, opening new avenues for research into their specific properties.

Physicochemical Properties

Steviol glycosides share a common backbone, the diterpene steviol, to which glucose and other sugar moieties are attached. The specific arrangement and number of these sugar units differentiate the various glycosides and influence their properties, including sweetness, taste profile, and solubility.

Table 1: Physicochemical Properties of Stevioside and Related Compounds

| Property | Stevioside | Rebaudioside D | This compound (Predicted/Inferred) |

| Molecular Formula | C38H60O18[1] | C50H80O28 | C44H70O23 |

| Molecular Weight ( g/mol ) | 804.88[1] | 1129.1 | 967.0 |

| Melting Point (°C) | 198[1] | - | - |

| Optical Rotation ([α]D) | -39.3° (c=5.7 in H2O)[1] | - | - |

| Solubility in Water | Poorly soluble; ~1.25 g/L[1][2] | Low solubility | Likely low, similar to other less common steviol glycosides |

| Solubility in Ethanol (B145695) | Slightly soluble[1] | Poorly soluble | Likely slightly soluble |

| Solubility in Methanol | Soluble | Soluble | Likely soluble |

| Taste Profile | Sweet with a notable bitter and licorice-like aftertaste[1][3] | Clean, sugar-like taste with minimal bitterness[3][4][5][6] | Reported to have a favorable taste profile with reduced bitterness compared to stevioside[5] |

Note: Specific quantitative data for this compound is scarce in publicly available literature. The properties of Rebaudioside D are included for comparative purposes due to its structural similarity and better-characterized nature.

Biological Activities and Therapeutic Potential

Steviol glycosides, as a class, have been investigated for a range of biological activities.[7][8][9] While preclinical studies have demonstrated various effects for stevioside, it is important to note that these studies often use extracts containing a mixture of glycosides or focus on the major components. Research specifically on isolated this compound is needed to confirm these activities.

Anti-inflammatory Activity

Stevioside has been shown to possess anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[10][11] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11] In silico studies have also suggested that stevioside can act as an antagonist at the tumor necrosis factor receptor (TNFR)-1 and Toll-like receptor (TLR)-4-MD2, further supporting its anti-inflammatory potential.[12]

Antihypertensive Effects

Studies in both animals and humans have suggested that stevioside may have antihypertensive effects.[13][14] The proposed mechanism of action involves the inhibition of Ca2+ influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[15][16] This effect appears to be more pronounced in hypertensive subjects.[17]

Antidiabetic and Metabolic Effects

Steviol glycosides are non-caloric and do not elicit a glycemic response, making them suitable sweeteners for individuals with diabetes.[7] Some studies suggest that stevioside may also have direct effects on glucose metabolism, including enhancing insulin (B600854) secretion and improving insulin sensitivity.[14][18][19]

Experimental Protocols

The isolation and purification of specific minor steviol glycosides like this compound present a significant challenge due to their low abundance and structural similarity to other glycosides. The following outlines a general workflow for the extraction and purification of steviol glycosides, which can be adapted and optimized for the isolation of this compound.

General Extraction and Purification Workflow

Methodology Details:

-

Extraction: Dried and powdered Stevia leaves are typically extracted with hot water or a methanol/water mixture.[20][21]

-

Purification: The crude extract undergoes several purification steps, including clarification, decolorization with activated carbon, and ion-exchange chromatography to remove impurities.[20] Macroporous adsorption resins are commonly used to capture the steviol glycosides, which are then eluted with an alcohol solvent like ethanol or methanol.[21]

-

Isolation: The separation of individual steviol glycosides is a significant challenge due to their similar structures. High-performance liquid chromatography (HPLC) is the primary technique used for both analytical and preparative-scale separation.[21][22][23][24] Reversed-phase (C18) and hydrophilic interaction liquid chromatography (HILIC) columns are commonly employed.[21][22][23]

HPLC Method for Steviol Glycoside Analysis

A validated HPLC method is crucial for the quantitative analysis of this compound in extracts.

Table 2: Example HPLC Parameters for Steviol Glycoside Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[23][25] |

| Mobile Phase | Acetonitrile and Sodium Phosphate Buffer (e.g., 32:68 v/v, pH 2.6)[23][25] |

| Flow Rate | 1.0 mL/min[23][25] |

| Detection | UV at 210 nm[23][25] |

| Column Temperature | 40°C[25] |

Note: This is a general method, and optimization is required for the specific separation and quantification of this compound.

Signaling Pathways

The biological activities of steviol glycosides are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway of Stevioside

Stevioside is thought to exert its anti-inflammatory effects by inhibiting the activation of the MAPK and NF-κB signaling pathways.[11] This inhibition prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokine genes.

Antihypertensive Signaling Pathway of Stevioside

The antihypertensive effect of stevioside is believed to be mediated by the inhibition of voltage-gated calcium channels in vascular smooth muscle cells.[15][16] This leads to reduced intracellular calcium levels, resulting in vasodilation and a decrease in blood pressure.

Future Research Directions

The study of this compound is still in its early stages. To fully understand its potential, further research is required in several key areas:

-

Isolation and Purification: Development of efficient and scalable methods for the isolation of high-purity this compound is essential for conducting detailed biological studies.

-

Quantitative Analysis: Establishment of validated analytical methods for the precise quantification of this compound in Stevia extracts and biological matrices.

-

Pharmacokinetics: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of isolated this compound.

-

Receptor Binding Studies: Quantitative assessment of the binding affinity of this compound to relevant receptors, including taste receptors (e.g., hT2R4, hT2R14) and therapeutic targets.

-

Preclinical and Clinical Studies: In-depth in vitro and in vivo studies to evaluate the efficacy and safety of isolated this compound for various therapeutic applications.

Conclusion

This compound, a minor steviol glycoside from Stevia rebaudiana, represents a promising area for future research in both the food and pharmaceutical industries. While specific data on this compound is currently limited, the known properties of the broader steviol glycoside family and the favorable taste profile of the structurally similar Rebaudioside D suggest that it may offer unique benefits. This technical guide has summarized the current state of knowledge and highlighted the critical need for further research to unlock the full potential of this intriguing natural compound. The detailed experimental approaches and elucidated signaling pathways for related compounds provide a solid foundation for future investigations into the specific characteristics and activities of this compound.

References

- 1. Stevioside | 57817-89-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. easybuyingredients.com [easybuyingredients.com]

- 5. Facts about Stevia: true or false? Read all about the sweetener from Stevia [steviala.eu]

- 6. pyureorganic.com [pyureorganic.com]

- 7. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stevia Genus: Phytochemistry and Biological Activities Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stevioside reduces inflammation in periodontitis by changing the oral bacterial composition and inhibiting P. gingivalis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. A double-blind placebo-controlled study of the effectiveness and tolerability of oral stevioside in human hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of the antihypertensive effect of stevioside in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 18. ovid.com [ovid.com]

- 19. Potential medicinal effects and applications of stevia constituents [ouci.dntb.gov.ua]

- 20. academicjournals.org [academicjournals.org]

- 21. akjournals.com [akjournals.com]

- 22. 3.1.2. High-Performance Liquid Chromatography [bio-protocol.org]

- 23. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]

- 24. researchgate.net [researchgate.net]

- 25. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]

Stevioside D: A Comprehensive Technical Overview of Pharmacological and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stevioside (B1681144) D, a diterpenoid glycoside extracted from the leaves of Stevia rebaudiana, has garnered significant attention for its therapeutic potential beyond its well-known sweetening properties. This technical guide provides an in-depth overview of the pharmacological and biological activities of Stevioside D, with a focus on its anti-cancer, anti-inflammatory, anti-hyperglycemic, anti-hypertensive, and antioxidant effects. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of associated signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Pharmacological and Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a compelling candidate for therapeutic development. These activities are primarily attributed to its ability to modulate various cellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of its anti-cancer action involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.

Quantitative Data: Cytotoxicity of this compound and its Metabolites

| Cell Line | Cancer Type | Compound | IC50 Value | Time (hours) | Reference |

| MCF-7 | Breast Cancer | Steviol glycoside | 30 µM | 24 | [1] |

| 24 µM | 48 | [1] | |||

| 22 µM | 72 | [1] | |||

| A2780 | Ovarian Cancer | Steviol glycoside | 24 µM | 24 | [1] |

| 20 µM | 48 | [1] | |||

| 19 µM | 72 | ||||

| HepG2 | Hepatocarcinoma | Stevioside | 10.91 µM | 24 | |

| SaOs2 | Osteosarcoma | Stevioside | Lethal level (IC50) of 185 µM | Not Specified | |

| HT-29 | Colon Cancer | Stevioside | ~5 µM (significant inhibition) | 48-72 | |

| MDA-MB-231 | Breast Cancer (Triple-negative) | Stevioside | Reduction in viability by ~60% at 5-100 µM | 48 | |

| SKBR-3 | Breast Cancer (HER2+) | Stevioside | Reduction in viability by ~60% at 5-100 µM | 48 | |

| MKN-45 | Gastric Cancer | Steviol | 100-200 µg/mL (60-90% inhibition) | Not Specified | |

| HCT-116 | Colorectal Cancer | Steviol | 100-200 µg/mL (60-90% inhibition) | Not Specified |

Signaling Pathways in Anti-Cancer Activity

This compound and its metabolite, steviol, induce apoptosis through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c and activation of caspases. It has also been shown to upregulate tumor suppressor proteins like p53 and p21. Furthermore, stevioside treatment can lead to cell cycle arrest at the G1 or G2/M phase.

References

Stevioside D: A Technical Guide to Toxicological Data and Safety Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevioside (B1681144), a prominent steviol (B1681142) glycoside extracted from the leaves of Stevia rebaudiana Bertoni, has garnered significant attention as a natural, non-caloric sweetener.[1] Its potential applications in food, beverages, and pharmaceutical formulations necessitate a thorough understanding of its toxicological profile and safety. This technical guide provides an in-depth overview of the available toxicological data for stevioside, with a focus on quantitative data, experimental methodologies, and the logical framework for its safety assessment. While much of the available research pertains to steviol glycosides as a group, or specifically to the most abundant stevioside, this guide consolidates the relevant information for a comprehensive evaluation.

Toxicological Data Summary

The toxicological profile of stevioside has been extensively studied, with research encompassing acute, subchronic, and chronic toxicity, as well as genotoxicity and carcinogenicity.

Acute Toxicity

Stevioside exhibits very low acute oral toxicity across multiple rodent species. The high doses required to elicit mortality indicate a wide margin of safety for acute exposure.

| Species | Sex | LD50 (g/kg bw) | Reference |

| Mouse | Male & Female | > 15 | [2] |

| Mouse | Male | > 2 | [2] |

| Rat | Male & Female | > 15 | [2] |